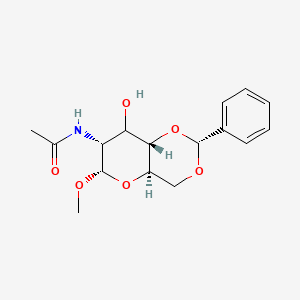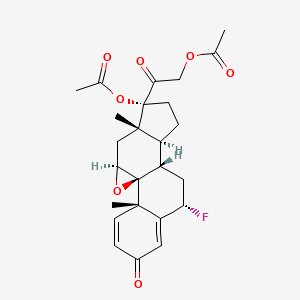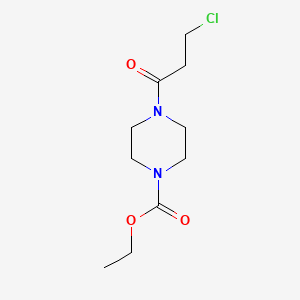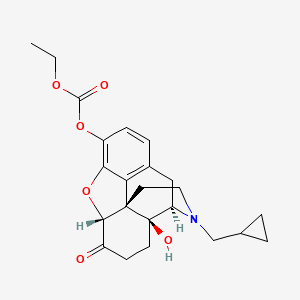
Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. This compound is known for its significant role in biomedical research due to its unique structural properties and potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves several steps. One common method includes the reaction of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Scientific Research Applications
Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in studying carbohydrate-protein interactions and as a model compound in glycosylation studies.
Medicine: It has potential therapeutic applications due to its antitumor and antiviral properties.
Industry: The compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in carbohydrate metabolism, leading to its antitumor and antiviral effects. The benzylidene group plays a crucial role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Methyl 2-N-Acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside can be compared with other similar compounds such as:
Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside: This compound lacks the benzylidene group, making it less stable and less effective in certain applications.
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside: This is a stereoisomer of the original compound with different spatial arrangement, affecting its biological activity and binding properties.
The uniqueness of this compound lies in its specific structural features, which confer enhanced stability and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N-[(2R,4aR,6S,7R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13?,14-,15-,16+/m1/s1 |
InChI Key |
XCDVOAZVARITEI-BFTOHKKFSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H](O[C@@H]2CO[C@H](O[C@H]2C1O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Benzo[1,3]dioxol-5-ylmethyl-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13409965.png)








![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)

